molecular formula C15H21ClN2O3 B8584255 tert-butyl 4-[(6-chloropyridin-2-yl)oxy]piperidine-1-carboxylate

tert-butyl 4-[(6-chloropyridin-2-yl)oxy]piperidine-1-carboxylate

Cat. No.: B8584255
M. Wt: 312.79 g/mol
InChI Key: KHHURUBOLSDHDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl 4-[(6-chloropyridin-2-yl)oxy]piperidine-1-carboxylate is a chemical compound with the molecular formula C15H21ClN2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl ester and a chloropyridinyl group.

Properties

Molecular Formula

C15H21ClN2O3

Molecular Weight

312.79 g/mol

IUPAC Name

tert-butyl 4-(6-chloropyridin-2-yl)oxypiperidine-1-carboxylate

InChI

InChI=1S/C15H21ClN2O3/c1-15(2,3)21-14(19)18-9-7-11(8-10-18)20-13-6-4-5-12(16)17-13/h4-6,11H,7-10H2,1-3H3

InChI Key

KHHURUBOLSDHDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((6-chloropyridin-2-yl)oxy)piperidine-1-carboxylate typically involves the reaction of 6-chloropyridin-2-ol with tert-butyl 4-piperidinecarboxylate in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 4-((6-chloropyridin-2-yl)oxy)piperidine-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-[(6-chloropyridin-2-yl)oxy]piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chloropyridinyl group to a more reduced form.

    Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

tert-butyl 4-[(6-chloropyridin-2-yl)oxy]piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-((6-chloropyridin-2-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The chloropyridinyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s biological effects by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(6-chloro-2-pyridyl)piperidine-1-carboxylate
  • Tert-butyl 4-(4,6-dichloropyrimidin-2-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

Uniqueness

tert-butyl 4-[(6-chloropyridin-2-yl)oxy]piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloropyridinyl group enhances its reactivity and potential for various applications compared to similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.